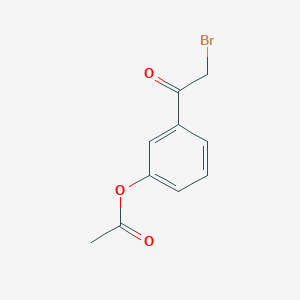

2-Bromo-3'-acetyloxylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3’-acetyloxylacetophenone is an organic compound belonging to the class of acetophenones. It is characterized by the presence of a bromine atom at the second position and an acetyloxy group at the third position on the phenyl ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-acetyloxylacetophenone typically involves the α-bromination of acetophenone derivatives. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: In industrial settings, the α-bromination of acetophenones can be achieved through a catalyst-free method using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte. This approach results in high yields and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3’-acetyloxylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted acetophenone derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-3'-acetyloxylacetophenone serves as an important intermediate in organic synthesis. It is utilized to create various derivatives that can be further modified for specific applications, such as pharmaceuticals and agrochemicals. The compound undergoes several types of reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to a variety of substituted acetophenone derivatives.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized products.

- Reduction Reactions: Reduction processes can produce alcohols or hydrocarbons .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its mechanism of action involves binding to specific molecular targets, which can disrupt normal cellular functions. This property is particularly valuable in drug development and biochemical studies aimed at understanding disease mechanisms .

Medicine

The compound has been investigated for its antitumor and antimicrobial activities. Studies indicate that it may inhibit the growth of certain cancer cells and exhibit antibacterial properties, making it a candidate for therapeutic applications .

Industrial Applications

In industrial contexts, this compound is used in the production of polymers and other chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing material properties and performance .

Case Studies

Case Study 1: Antitumor Activity

Research conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

A study evaluating the enzyme inhibitory effects of this compound revealed its ability to interfere with specific metabolic pathways in bacteria, suggesting its use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3’-acetyloxylacetophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and acetyloxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes .

Comparación Con Compuestos Similares

- 2-Bromo-3’-hydroxyacetophenone

- 4-Chloro-2-bromoacetophenone

- 2-Bromo-4’-methoxyacetophenone

Comparison: 2-Bromo-3’-acetyloxylacetophenone is unique due to the presence of both a bromine atom and an acetyloxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher selectivity in substitution reactions and greater potential in biological applications .

Actividad Biológica

2-Bromo-3'-acetyloxylacetophenone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevance in various therapeutic contexts.

- Chemical Formula : C₁₀H₉BrO₃

- Molecular Weight : 243.08 g/mol

- CAS Number : 23289276

- Physical State : Typically appears as a solid at room temperature.

Synthesis

The synthesis of this compound typically involves bromination of acetophenone derivatives followed by acetylation. The common methods include:

- Bromination : Using bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions to introduce the bromine atom at the 2-position.

- Acetylation : Following bromination, the compound can be treated with acetic anhydride or acetyl chloride to introduce the acetyloxy group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects with IC50 values around 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced edema and inflammatory markers in carrageenan-induced paw edema tests, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial potential of this compound.

- Method : Disk diffusion method was employed against various pathogens.

- Results : Showed significant zones of inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was used to determine cell viability post-treatment.

- Results : Indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 243.08 g/mol |

| Antimicrobial Activity | MIC 50-100 µg/mL |

| Anticancer IC50 | ~30 µM |

| Anti-inflammatory Activity | Significant reduction in edema |

Propiedades

IUPAC Name |

[3-(2-bromoacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJZSPJKMBFLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632597 |

Source

|

| Record name | 3-(Bromoacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38396-89-3 |

Source

|

| Record name | 3-(Bromoacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.